molecular formula C17H14NNaO9S2 B2641098 Azomethine-H monosodium salt hydrate CAS No. 206752-32-1

Azomethine-H monosodium salt hydrate

Cat. No.: B2641098
CAS No.: 206752-32-1
M. Wt: 463.41
InChI Key: AAIGDXDVSZJVSW-IFJQNBRBSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azomethine-H monosodium salt hydrate involves the condensation reaction between 4-hydroxy-5-nitro-2,7-naphthalenedisulfonic acid and salicylaldehyde. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yield and purity. The final product is then purified through crystallization and drying processes .

Mechanism of Action

Azomethine-H monosodium salt hydrate exerts its effects through the formation of complexes with metal ions. The compound’s hydroxyl and imine groups coordinate with metal ions, leading to the formation of stable complexes. This complexation results in a color change, which is the basis for its use in colorimetric analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high specificity and sensitivity for boron detection. Its ability to form stable complexes with boron ions and produce distinct color changes makes it a valuable reagent in analytical chemistry .

Properties

IUPAC Name

sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO8S2.Na.H2O/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIGDXDVSZJVSW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)O)O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14NNaO9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32266-60-7 (Parent)
Record name Azomethine-H sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005941071
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Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name Azomethine-H sodium
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CAS No.

5941-07-1, 206752-32-1
Record name Azomethine-H sodium
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium hydrogen 4-hydroxy-5-(salicylideneamino)naphthalene-2,7-disulphonate
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Record name Azomethine-H monosodium salt hydrate
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